![molecular formula C20H28O3 B14566694 7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid CAS No. 61322-74-5](/img/structure/B14566694.png)
7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid
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Overview
Description
7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid is an organic compound with a complex structure that includes a cyclopentyl ring, a phenylethyl group, and a heptanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the phenylethyl group, and the attachment of the heptanoic acid chain. Common synthetic routes may involve:
Cyclopentyl Ring Formation: This step can be achieved through cyclization reactions using appropriate precursors and catalysts.
Phenylethyl Group Introduction: The phenylethyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.
Heptanoic Acid Chain Attachment: The final step involves the attachment of the heptanoic acid chain through esterification or other relevant reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylethyl group, using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines under suitable conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]hexanoic acid
- 7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]octanoic acid
Uniqueness
7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl ring, phenylethyl group, and heptanoic acid chain makes it a valuable compound for various applications.
Properties
CAS No. |
61322-74-5 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H28O3/c21-19-15-14-17(13-12-16-8-4-3-5-9-16)18(19)10-6-1-2-7-11-20(22)23/h3-5,8-9,17-18H,1-2,6-7,10-15H2,(H,22,23)/t17-,18+/m1/s1 |
InChI Key |
JQUCBNVUJGYPRJ-MSOLQXFVSA-N |
Isomeric SMILES |
C1CC(=O)[C@H]([C@@H]1CCC2=CC=CC=C2)CCCCCCC(=O)O |
Canonical SMILES |
C1CC(=O)C(C1CCC2=CC=CC=C2)CCCCCCC(=O)O |
Origin of Product |
United States |
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